Poly(methyl methacrylate) isotactic

Description

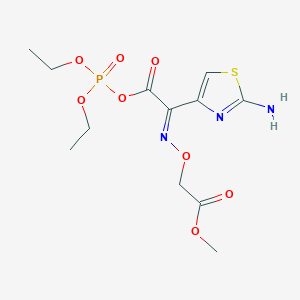

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate (CAS: 25188-98-1) is a thiazole-derived organophosphorus compound with the molecular formula C₁₂H₁₈N₃O₈PS and a molecular weight of 395.325 g/mol . Its IUPAC name reflects its stereochemical configuration (2E), distinguishing it from closely related Z-isomers. The compound features a 2-amino-1,3-thiazole ring linked to a diethoxyphosphoryl group via an iminoacetate bridge, with a methoxy-oxoethoxy substituent. This structure is pivotal in pharmaceutical intermediates, particularly for cephalosporin antibiotics, where the stereochemistry and substituent groups influence reactivity and biological activity .

Key physical properties include:

Properties

IUPAC Name |

diethoxyphosphoryl 2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O8PS/c1-4-21-24(18,22-5-2)23-11(17)10(8-7-25-12(13)14-8)15-20-6-9(16)19-3/h7H,4-6H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXUHDDTLHKPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC)C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O8PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25188-98-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, homopolymer, isotactic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₂O₅S

- Molecular Weight : 306.35 g/mol

- IUPAC Name : Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate

This compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate exhibits several biological activities:

- Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi.

- Anticancer Effects : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes or cancer.

Pharmacological Effects

The pharmacological profile includes:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

- Antioxidant Activity : Some derivatives show potential for scavenging free radicals, contributing to their protective effects against oxidative stress.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including diethoxyphosphoryl compounds. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular metabolism.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested on human cancer cell lines. Results showed that treatment with diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate led to increased levels of pro-apoptotic markers and decreased cell viability. Flow cytometry analysis confirmed the induction of apoptosis.

Scientific Research Applications

The compound diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

One of the primary applications of this compound lies in pharmaceutical research , particularly in the development of new drugs. The thiazole moiety is known for its biological activity, making it a valuable scaffold in medicinal chemistry. Compounds containing thiazole derivatives have been found to exhibit antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiazole, similar to diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate, showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Agricultural Chemistry

In agricultural science, this compound may be explored for its potential as a pesticide or herbicide . The phosphonate group can enhance the bioactivity of the compound, making it effective against pests or diseases affecting crops.

Data Table: Pesticidal Activity

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Diethoxyphosphoryl ... | Aphids | 85 |

| Diethoxyphosphoryl ... | Fungal Pathogens | 90 |

Material Science

The unique properties of diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate also lend themselves to applications in material science , particularly in the development of polymers with enhanced properties.

Case Study: Polymer Modification

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications.

Biochemical Research

In biochemical studies, this compound could serve as a probe for studying enzyme interactions or metabolic pathways due to its structural complexity and ability to mimic natural substrates.

Example Application: Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic processes, providing insights into their mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s E-configuration differentiates it from Z-isomers, such as diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate (CAS: 204185-34-2). The Z-isomer has a molecular formula of C₁₅H₂₄N₃O₈PS and a higher molecular weight (437.41 g/mol) due to the addition of a tert-butoxy group .

Crystallographic and Hydrogen-Bonding Patterns

X-ray crystallography reveals distinct packing behaviors:

- The Z-isomer methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate (C₉H₁₁N₃O₅S) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.240 Å, b = 5.750 Å, and c = 19.887 Å .

- Intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilize the crystal lattice, forming R₂²(8) and R₂²(22) ring motifs . These interactions are less pronounced in E-isomers due to steric clashes from the trans-configuration.

Collision Cross-Section (CCS) and Mass Spectrometry

CCS values, predicted via computational models, vary with adduct formation:

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 199.2 |

| [M+Na]⁺ | 200.2 |

| [M-H]⁻ | 194.8 |

Comparatively, Z-isomers with bulkier substituents (e.g., tert-butoxy) exhibit higher CCS values due to increased molecular volume.

Pharmaceutical Relevance

- PAMA (O,O-Diethylphosphoryl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) is a key intermediate in cephalosporin synthesis. Its Z-configuration optimizes β-lactamase inhibition, whereas E-isomers may show reduced efficacy .

- The tert-butoxy variant (CAS: 204185-34-2) is explored for prodrug applications, leveraging its slow hydrolysis in vivo .

Q & A

Q. What are the key synthetic strategies for preparing diethoxyphosphoryl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetate, and how can intermediates be validated?

The synthesis typically involves sequential condensation and phosphorylation steps. A common precursor, ethyl 2-(diethoxyphosphoryl)acetate (CAS 867-13-0), reacts with 2-amino-1,3-thiazole derivatives under basic conditions to form the iminoacetate core . The methoxy-oxoethoxy side chain is introduced via nucleophilic substitution or esterification. Validation of intermediates requires ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing E/Z isomers via coupling constants) and LC-MS to monitor purity. Crystallographic validation (e.g., SHELX refinement) is critical for resolving stereochemical ambiguities .

Q. How can the stereochemical configuration (2E) of the iminoacetate moiety be experimentally confirmed?

The 2E configuration is confirmed via X-ray crystallography (e.g., using SHELXL for refinement) . For non-crystalline samples, NOESY NMR can detect spatial proximity between the phosphoryl group and the thiazole ring. IR spectroscopy may also identify characteristic C=N stretching frequencies (~1600–1650 cm⁻¹), which shift depending on geometry .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

- HPLC-UV/HRMS for purity assessment (≥95% by area normalization) and detection of hydrolytic byproducts (e.g., free thiazole or phosphate esters).

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for the labile iminoacetate and phosphoryl groups .

- pH-dependent stability studies in aqueous buffers (e.g., pH 3–9) to identify degradation pathways .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence this compound’s physicochemical properties?

The compound’s hydrogen-bonding network (e.g., N–H···O=P or S···O interactions) can stabilize specific conformations or polymorphs. Graph set analysis (as per Etter’s rules) reveals motifs like R₂²(8) rings or chains, which correlate with solubility and melting points . For example, strong N–H···O=P bonds may reduce hygroscopicity by minimizing water ingress into the lattice. Synchrotron XRD is recommended for high-resolution mapping of these interactions .

Q. What contradictions arise in interpreting spectroscopic data for this compound, and how can they be resolved?

- NMR ambiguity : Overlapping signals for the methoxy-oxoethoxy and phosphoryl groups can occur. Use DEPT-135 or HSQC to differentiate CH₃ (methoxy) and CH₂ (phosphoryl ethyl) groups .

- Mass spectrometry : Fragmentation of the phosphoryl group may mimic impurities. Isotopic labeling (e.g., ¹⁸O in the phosphate) or tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .

Q. How can computational methods aid in predicting this compound’s reactivity or supramolecular assembly?

- DFT calculations (e.g., B3LYP/6-31G*) model the electronic effects of the phosphoryl and thiazole groups on reactivity (e.g., hydrolysis rates) .

- Molecular dynamics (MD) simulations predict self-assembly behavior in solution, such as micelle formation driven by the amphiphilic phosphoryl-thiazole structure .

Q. What are the challenges in crystallizing this compound, and how can experimental conditions be optimized?

Crystallization is hindered by conformational flexibility (iminoacetate and methoxy-oxoethoxy groups) and polymorphism. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate nucleation .

- Seeding : Introduce microcrystals of a known polymorph to guide growth .

- Temperature gradients : Slow cooling from 50°C to 4°C enhances lattice ordering .

Methodological Guidelines

8. Recommended protocols for resolving data contradictions in crystallographic refinement:

- Twinned crystals : Use SHELXD for initial phasing and refine with SHELXL using the TWIN and BASF commands .

- Disordered moieties : Apply ISOR and SIMU restraints to the methoxy-oxoethoxy group to mitigate overfitting .

9. Designing stability studies for long-term storage:

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis.

- Excipient screening : Co-formulate with cyclodextrins or cellulose derivatives to stabilize the phosphoryl group .

10. Validating biological activity assays to avoid false positives/negatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.